3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one
Description
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one (CAS: 7402-72-4) is a chalcone derivative with the molecular formula C₁₃H₈Cl₂OS and an average molecular weight of 283.166 g/mol . Its structure comprises a 3,4-dichlorophenyl group and a 2-thienyl (thiophene) moiety linked via a conjugated α,β-unsaturated ketone (propenone) bridge. The E-configuration of the double bond is confirmed by crystallographic studies, which influences its electronic properties and biological interactions . This compound serves as a precursor for synthesizing pyrazoline derivatives, which are explored for pharmacological applications such as antimicrobial and anticancer agents .
Properties
CAS No. |
7402-72-4 |
|---|---|
Molecular Formula |
C13H8Cl2OS |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H8Cl2OS/c14-10-5-3-9(8-11(10)15)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ |
InChI Key |
WYBSEBZDXWKGMZ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in Chalcone Derivatives
Non-Chalcone Analogs with Dichlorophenyl Moieties
Key Research Findings
Electronic and Steric Effects
- Chlorine vs.
- Thienyl vs. Naphthyl Groups : The 2-thienyl group in the reference compound offers moderate aromaticity and electron-withdrawing effects, while the naphthyl group in 3-(3,4-dichlorophenyl)-1-(2-naphthyl)-2-propen-1-one provides extended conjugation but reduces solubility .
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